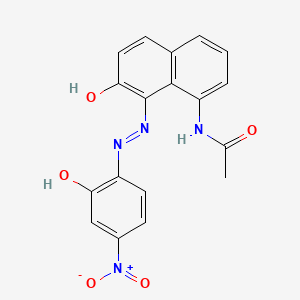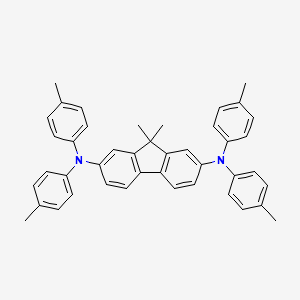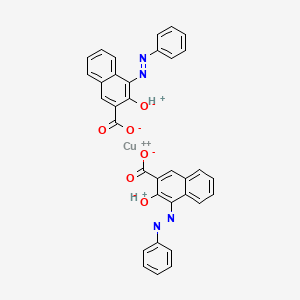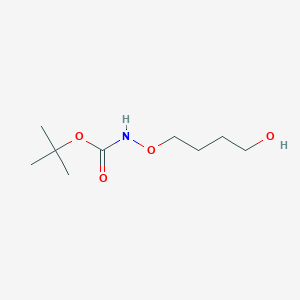
Acetamide, N-(7-hydroxy-8-((2-hydroxy-4-nitrophenyl)azo)-1-naphthalenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(7-hydroxy-8-((2-hydroxy-4-nitrophenyl)azo)-1-naphthalenyl)- is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications, particularly in inkjet printing due to its stability and solubility in organic solvents .
Vorbereitungsmethoden
The synthesis of Acetamide, N-(7-hydroxy-8-((2-hydroxy-4-nitrophenyl)azo)-1-naphthalenyl)- typically involves a multi-step process. The initial step often includes the diazotization of 2-hydroxy-4-nitroaniline, followed by coupling with 7-hydroxy-1-naphthalenylamine. The reaction conditions usually require acidic or basic environments to facilitate the formation of the azo bond. Industrial production methods may involve large-scale reactors and precise control of temperature and pH to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, forming ethers or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various alkylating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Acetamide, N-(7-hydroxy-8-((2-hydroxy-4-nitrophenyl)azo)-1-naphthalenyl)- has several scientific research applications:
Chemistry: It is used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: The compound’s fluorescent properties make it useful in biological staining and imaging techniques.
Medicine: Research is ongoing into its potential use in medical diagnostics and as a therapeutic agent.
Wirkmechanismus
The mechanism by which Acetamide, N-(7-hydroxy-8-((2-hydroxy-4-nitrophenyl)azo)-1-naphthalenyl)- exerts its effects is primarily through its interaction with light. The compound absorbs light at specific wavelengths, which excites electrons to higher energy states. This property is exploited in various applications, such as fluorescence microscopy and inkjet printing. The molecular targets and pathways involved in its action are related to its ability to form stable complexes with metals and other substrates .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other azo dyes such as:
Solvent Black 29: Known for its use in inkjet printing but classified as a reproductive toxin.
Solvent Black 27: Structurally similar to Solvent Black 29 but not yet classified as a reproductive toxin.
Acetamide, N-(7-hydroxy-8-((2-hydroxy-4-nitrophenyl)azo)-1-naphthalenyl)- is unique due to its non-toxic nature and excellent solubility and stability in organic solvents, making it a safer and more effective alternative for industrial applications .
Eigenschaften
CAS-Nummer |
4325-96-6 |
|---|---|
Molekularformel |
C18H14N4O5 |
Molekulargewicht |
366.3 g/mol |
IUPAC-Name |
N-[7-hydroxy-8-[(2-hydroxy-4-nitrophenyl)diazenyl]naphthalen-1-yl]acetamide |
InChI |
InChI=1S/C18H14N4O5/c1-10(23)19-14-4-2-3-11-5-8-15(24)18(17(11)14)21-20-13-7-6-12(22(26)27)9-16(13)25/h2-9,24-25H,1H3,(H,19,23) |
InChI-Schlüssel |
WXJPNGWOIIZTRA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=CC2=C1C(=C(C=C2)O)N=NC3=C(C=C(C=C3)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![S-[[(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl] ethanethioate](/img/structure/B15342823.png)
![2,2-Dimethyl-5-vinyl-[1,3]dioxolane-4-carbaldehyde](/img/structure/B15342829.png)




![(Z)-7-chloro-2-[(2,2-dimethylcyclopropanecarbonyl)amino]hept-2-enoic acid](/img/structure/B15342859.png)

![4,4',4'',4'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetrabenzonitrile](/img/structure/B15342865.png)

![4-methyl-3,4-dihydro-2H-pyrano[3,2-c]pyridine](/img/structure/B15342878.png)



